

Application Notes and Protocols for DNA-PK-IN-8 Cellular Assay

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Compound of Interest

Compound Name: DNA-PK-IN-8

Cat. No.: B12397188

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These application notes provide a detailed protocol for assessing the cellular activity of **DNA-PK-IN-8**, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The following sections detail the necessary reagents, step-by-step procedures, and data analysis methods for researchers, scientists, and drug development professionals.

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. **DNA-PK-IN-8** is a highly potent and selective inhibitor of DNA-PK.[3] This document describes a cellular assay to quantify the inhibitory effect of **DNA-PK-IN-8** by measuring the phosphorylation of the histone variant H2AX (γH2AX), a sensitive biomarker for DNA DSBs.[4]

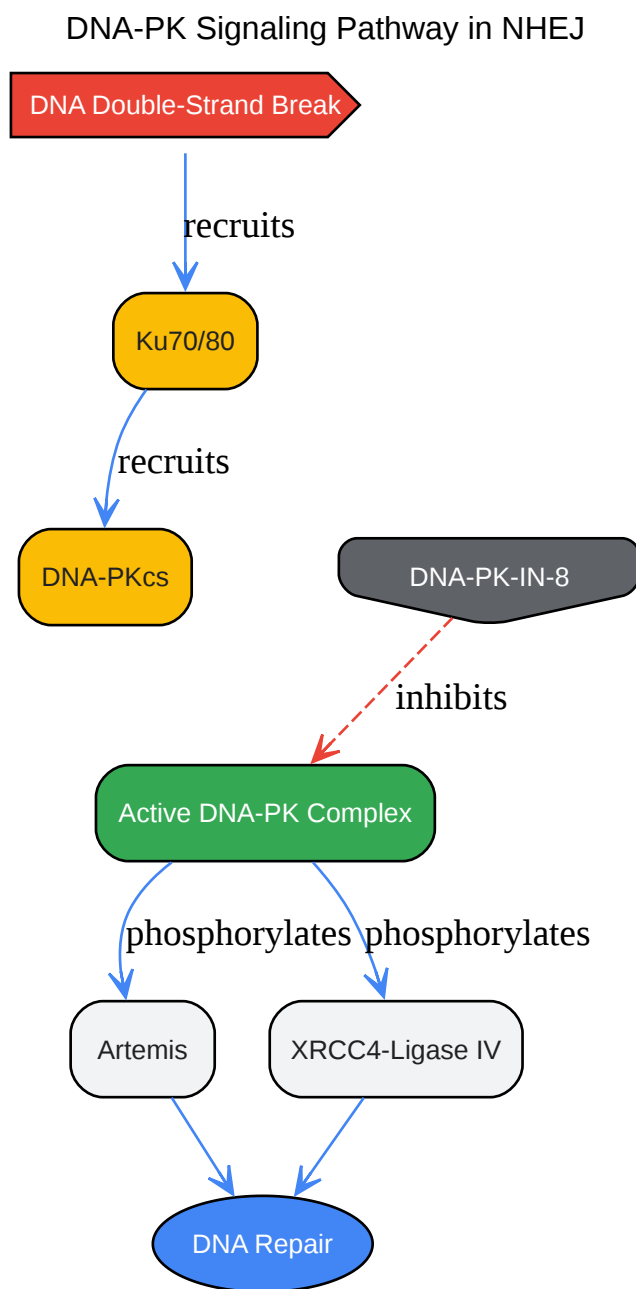
Data Presentation

The inhibitory activity of **DNA-PK-IN-8** and other representative DNA-PK inhibitors are summarized in the table below.

Inhibitor	Target	IC50 (nM)	Cell Line(s)	Notes
DNA-PK-IN-8	DNA-PK	0.8	HCT-116	Potent, selective, and orally active. Decreases γ H2AX expression in a concentration-dependent manner.[3]
NU7441	DNA-PK, PI3K	300 (cellular)	M059-Fus1	Potent sensitizer to chemotherapy and radiation.[5]
AZD7648	DNA-PK	0.63	-	Anti-tumor activity.[6]
CC-115	DNA-PK, mTOR	4800 (HSC4), 2600 (CAL33)	HSC4, CAL33	Dual inhibitor.[7]

Signaling Pathway

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The simplified signaling cascade is illustrated below.



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Caption: Simplified DNA-PK signaling in non-homologous end joining (NHEJ).

Experimental Protocols

Cellular Assay for DNA-PK Inhibition using γ H2AX Immunofluorescence

This protocol describes the measurement of DNA-PK inhibition in cells by quantifying the reduction in DNA damage-induced γ H2AX foci formation.

Materials:

- Human cancer cell line (e.g., HCT-116, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **DNA-PK-IN-8**
- DNA-damaging agent (e.g., Doxorubicin, Etoposide, or Ionizing Radiation)
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.2% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti- γ H2AX)
- Secondary antibody: fluorescently labeled anti-species IgG (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole)
- Microscopy slides or imaging plates
- Fluorescence microscope or high-content imaging system

Procedure:

- **Cell Seeding:** Seed cells onto microscopy slides or imaging plates at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **DNA-PK-IN-8** for 1-2 hours. Include a vehicle control (e.g., DMSO).

- Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 1 μ M Doxorubicin for 1 hour) or by exposing them to ionizing radiation (e.g., 2 Gy).
- Post-Damage Incubation: Remove the damaging agent (if applicable) and continue to incubate the cells in the presence of **DNA-PK-IN-8** for a defined period (e.g., 1-4 hours) to allow for DNA repair.
- Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes at room temperature.
- Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the anti- γ H2AX primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- Counterstaining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes to visualize the nuclei.
- Imaging: Wash the cells twice with PBS and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.

Data Analysis:

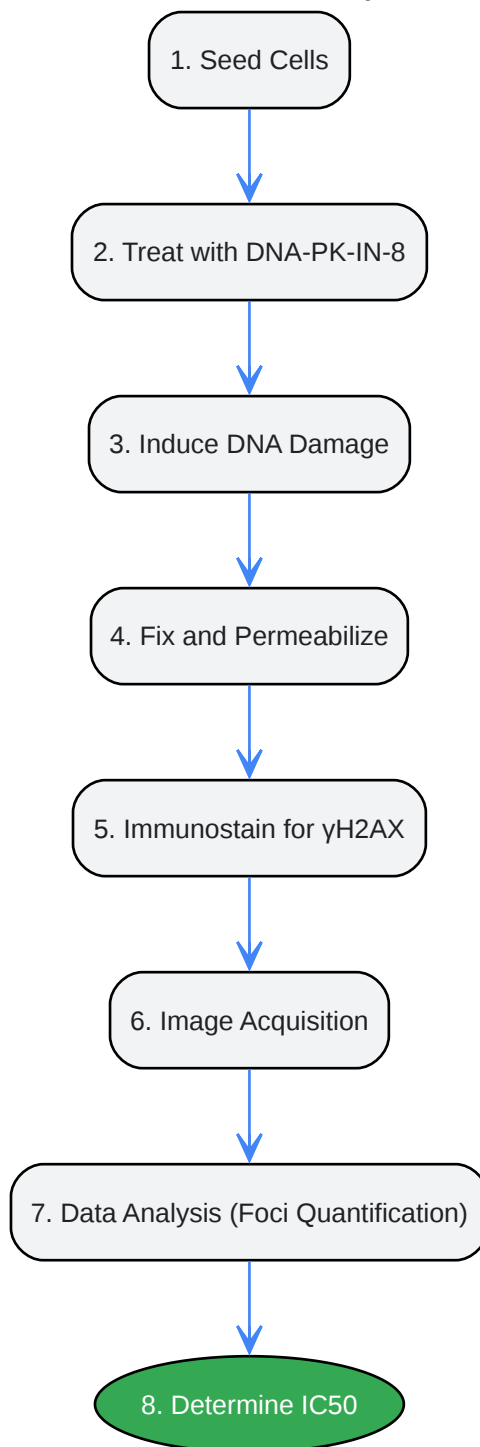
- Quantify the number of γ H2AX foci per cell nucleus using automated image analysis software.
- Calculate the average number of foci per cell for each treatment condition.

- Normalize the data to the positive control (DNA damage alone) and plot the results as a function of **DNA-PK-IN-8** concentration.
- Determine the IC50 value, which is the concentration of **DNA-PK-IN-8** that causes a 50% reduction in γ H2AX foci formation.

Experimental Workflow

The following diagram outlines the key steps in the cellular assay to determine the efficacy of **DNA-PK-IN-8**.

DNA-PK-IN-8 Cellular Assay Workflow

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Caption: Workflow for assessing **DNA-PK-IN-8** cellular activity.

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